5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings
Preparation Methods
The synthesis of 5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe in studying biological processes due to its fluorescent properties.
Industry: It is used in the development of materials with specific photophysical properties.
Mechanism of Action
The mechanism by which 5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes. For instance, it can inhibit cyclin-dependent kinase 2 (CDK2), leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The pathways involved include the inhibition of CDK2/cyclin A2 complex, which is crucial for cell cycle regulation.
Comparison with Similar Compounds
5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant anticancer properties.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Used in energetic materials.
The uniqueness of this compound lies in its specific structural modifications and the resulting photophysical properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5,6,7-trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-5-6(2)11-9-4-8(10(14)15)12-13(9)7(5)3/h4H,1-3H3,(H,14,15) |
InChI Key |
BYJWQYTVMBBJLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=CC(=N2)C(=O)O)N=C1C)C |
Origin of Product |
United States |
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